3-Methylsulfanylmethyl-piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-METHYLSULFANYLMETHYL-PIPERAZIN-2-ONE is a chiral compound belonging to the piperazine family It features a piperazine ring substituted with a methylsulfanylmethyl group at the 3-position and a ketone functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-METHYLSULFANYLMETHYL-PIPERAZIN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and methylsulfanyl compounds.
Formation of Intermediate: The piperazine ring is functionalized at the 3-position with a methylsulfanylmethyl group through nucleophilic substitution reactions.
Oxidation: The intermediate is then oxidized to introduce the ketone functional group at the 2-position.
Industrial Production Methods: Industrial production of (S)-3-METHYLSULFANYLMETHYL-PIPERAZIN-2-ONE may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone group, converting it to the corresponding alcohol.
Substitution: The piperazine ring can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction of the ketone group.
Functionalized Piperazines: From substitution reactions.
Scientific Research Applications
(S)-3-METHYLSULFANYLMETHYL-PIPERAZIN-2-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-METHYLSULFANYLMETHYL-PIPERAZIN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
®-3-METHYLSULFANYLMETHYL-PIPERAZIN-2-ONE: The enantiomer of the compound, differing in its spatial configuration.
N-Methylpiperazine: Lacks the methylsulfanylmethyl group and ketone functionality.
2-Methylpiperazine: Similar piperazine core but different substitution pattern.
Uniqueness: (S)-3-METHYLSULFANYLMETHYL-PIPERAZIN-2-ONE is unique due to its specific substitution pattern and chiral nature, which can impart distinct biological activities and chemical reactivity compared to its analogs.
This comprehensive overview highlights the significance of (S)-3-METHYLSULFANYLMETHYL-PIPERAZIN-2-ONE in various fields of research and its potential for future applications
Properties
Molecular Formula |
C6H12N2OS |
---|---|
Molecular Weight |
160.24 g/mol |
IUPAC Name |
3-(methylsulfanylmethyl)piperazin-2-one |
InChI |
InChI=1S/C6H12N2OS/c1-10-4-5-6(9)8-3-2-7-5/h5,7H,2-4H2,1H3,(H,8,9) |
InChI Key |
YIZXGAQDIWHKOD-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1C(=O)NCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.